molecular formula C13H15F2NS B1586554 3',5'-Difluorobenzene acetyl piperidine thioamide CAS No. 289677-12-9

3',5'-Difluorobenzene acetyl piperidine thioamide

Cat. No.: B1586554
CAS No.: 289677-12-9
M. Wt: 255.33 g/mol
InChI Key: YUNHSFRXNHXSKH-UHFFFAOYSA-N
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Description

3’,5’-Difluorobenzene acetyl piperidine thioamide is an organic compound with the molecular formula C13H15F2NS It is characterized by the presence of a difluorobenzene ring, an acetyl group, a piperidine ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluorobenzene acetyl piperidine thioamide typically involves the following steps:

    Formation of the Acetyl Group: The acetyl group is introduced to the piperidine ring through an acetylation reaction. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Thioamide Group: The thioamide group is introduced by reacting the acetylated piperidine with a thiol reagent, such as thiourea, under acidic conditions.

    Attachment of the Difluorobenzene Ring: The final step involves the coupling of the difluorobenzene ring to the acetyl piperidine thioamide intermediate. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated benzene derivative.

Industrial Production Methods: Industrial production of 3’,5’-Difluorobenzene acetyl piperidine thioamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluorobenzene acetyl piperidine thioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorobenzene derivatives.

Scientific Research Applications

3’,5’-Difluorobenzene acetyl piperidine thioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Difluorobenzene acetyl piperidine thioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3’,5’-Difluorobenzene acetyl piperidine: Lacks the thioamide group, resulting in different chemical properties and reactivity.

    3’,5’-Difluorobenzene acetyl piperidone: Contains a ketone group instead of a thioamide group, leading to different chemical behavior and applications.

    3’,5’-Difluorobenzene acetyl piperidine sulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.

Uniqueness: 3’,5’-Difluorobenzene acetyl piperidine thioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-1-piperidin-1-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNHSFRXNHXSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374239
Record name 3',5'-Difluorobenzene acetyl piperidine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289677-12-9
Record name 3',5'-Difluorobenzene acetyl piperidine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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